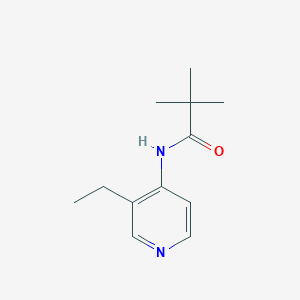

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide

Descripción

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide is a pyridine-based amide derivative characterized by a 2,2-dimethylpropanamide group attached to the 4-position of a 3-ethyl-substituted pyridine ring. The ethyl substituent at the pyridine 3-position likely enhances lipophilicity compared to simpler pyridyl derivatives, influencing solubility and biological interactions .

Propiedades

IUPAC Name |

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-5-9-8-13-7-6-10(9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRFVWGIHKDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide typically involves the reaction of 3-ethylpyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-ethylpyridine+2,2-dimethylpropanoyl chlorideEt3Nthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The ethyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).

Major Products

Oxidation: 3-ethylpyridine-4-carboxylic acid.

Reduction: N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamine.

Substitution: 3-ethyl-4-halopyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Inhibition of Protein Interactions

One of the primary applications of N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide is as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in the context of certain leukemias, where MLL fusion proteins play a significant role in oncogenesis. The compound has been shown to effectively disrupt this interaction, leading to potential therapeutic strategies for treating MLL-rearranged leukemias .

Case Study:

In a study documented in patent literature, compounds similar to this compound were evaluated for their ability to inhibit menin-MLL interactions. Results indicated a promising increase in efficacy compared to existing treatments, suggesting that further development could yield effective anti-cancer therapies .

Neuroprotective Properties

2.1. Alzheimer's Disease Research

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that modifications to pyridine derivatives can enhance their ability to penetrate the blood-brain barrier and exert neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

Case Study:

A study highlighted that certain derivatives exhibited significant reductions in amyloid-beta levels in vivo, demonstrating their potential as candidates for Alzheimer's treatment. The compound's structure allows it to interact favorably with biological targets involved in amyloid processing, thus presenting a novel approach to managing neurodegenerative diseases .

The ongoing research into this compound suggests several future directions:

- Further Development as an Anti-Cancer Agent: Continued exploration into its mechanism as a menin-MLL inhibitor could lead to novel cancer therapies.

- Neuropharmacological Studies: Investigating its effects on other neurodegenerative diseases may uncover broader applications within neurology.

- Optimization of Synthesis: Developing more efficient synthetic routes could enhance its availability for research and clinical applications.

Mecanismo De Acción

The mechanism of action of N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following compounds share the 2,2-dimethylpropanamide moiety but differ in substituents and heterocyclic cores:

Key Observations :

- In contrast, the ethyl group in the target compound is electron-donating, which may stabilize the pyridine ring.

- Lipophilicity : The ethyl group in the target compound likely increases logP compared to the formyl-substituted analog (), enhancing membrane permeability but reducing aqueous solubility .

- Biological Relevance: Amino-substituted analogs (e.g., N-(3-aminophenyl)-2,2-dimethylpropanamide) are precursors for bioactive molecules, whereas pyridyl derivatives () are explored in antitumor applications due to heterocyclic pharmacophores .

Physicochemical and Pharmacokinetic Properties

- Purity and Characterization : All analogs were validated using $ ^1H $-NMR, HRMS, and HPLC, with purities exceeding 95% . The target compound would likely require similar quality control measures.

- Stability : The formyl-substituted analog () may exhibit lower stability due to aldehyde reactivity, whereas the ethyl group in the target compound offers improved shelf life .

- Solubility: Amino-substituted phenyl analogs () show higher aqueous solubility than pyridyl derivatives, critical for formulation in drug development .

Actividad Biológica

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

- Molecular Formula : C₁₂H₁₈N₂O

- Molecular Weight : 206.28 g/mol

- CAS Number : 1909320-35-9

This compound acts primarily as an inhibitor of JNKs, which are part of the mitogen-activated protein kinase (MAPK) family. JNKs are involved in various cellular processes, including stress responses, apoptosis, and inflammation. The inhibition of JNKs can have therapeutic implications in conditions such as diabetes and cancer.

Key Findings on JNK Inhibition

- JNK Activation : JNKs are activated by cellular stresses such as oxidative stress and inflammatory cytokines. Their activation is linked to the pathology of Type 2 diabetes and neurodegenerative diseases .

- Therapeutic Potential : Inhibition of JNK pathways has been shown to protect pancreatic β-cells from oxidative stress and improve insulin sensitivity in animal models .

Table 1: Summary of Biological Activities

Case Study 1: JNK Inhibition in Diabetes

A study demonstrated that this compound effectively reduced JNK activation in pancreatic cells under oxidative stress conditions. This led to improved insulin signaling and reduced apoptosis rates in β-cells .

Case Study 2: Antimicrobial Activity

In vitro studies showed that this compound exhibited bacteriostatic effects against common pathogens such as E. coli and S. aureus. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives like this compound. These studies suggest that modifications to the pyridine ring can enhance biological activity while minimizing toxicity.

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.